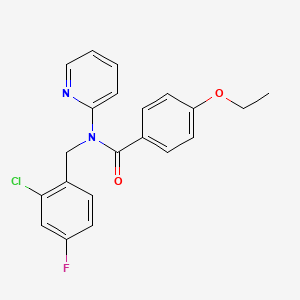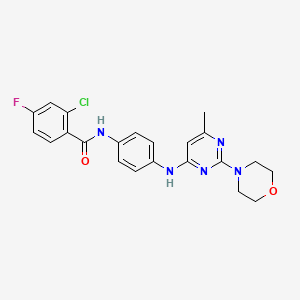![molecular formula C16H15N3O3 B11306387 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B11306387.png)
N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl halide and the pyrazole derivative.
Formation of the benzamide moiety: The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can produce the corresponding amine.
Applications De Recherche Scientifique
N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific molecular targets.
Chemical Biology: The compound can be used as a probe to study biological pathways involving furan and pyrazole derivatives.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide exerts its effects involves binding to specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in cancer cell proliferation . The furan and pyrazole rings play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan ring and a similar structure, used as an anticancer agent.
N-(furan-2-ylmethyl)ethanamine: A simpler compound with a furan ring, used as an intermediate in organic synthesis.
Uniqueness
N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide is unique due to the combination of its furan, pyrazole, and methoxybenzamide moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
Formule moléculaire |
C16H15N3O3 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-5-2-4-12(10-13)16(20)18-15-7-8-17-19(15)11-14-6-3-9-22-14/h2-10H,11H2,1H3,(H,18,20) |
Clé InChI |
CXFKESGLVIDQNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11306308.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11306317.png)
![2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11306319.png)

![N-(3,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11306333.png)


![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11306350.png)
![4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-methylphenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11306360.png)
![(4-methylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11306364.png)
![2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11306371.png)
![5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306383.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-sulfonamide](/img/structure/B11306384.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11306386.png)
